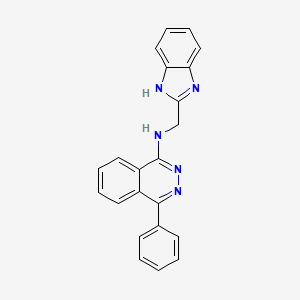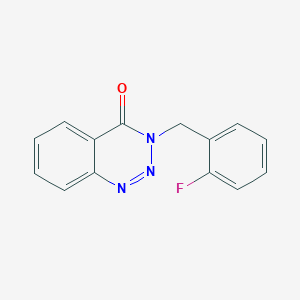
3-(azepan-1-ylsulfonyl)-4-chloro-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(azepan-1-ylsulfonyl)-4-chloro-N,N-dimethylbenzamide, also known as AZD-3965, is a small molecule inhibitor that targets monocarboxylate transporter 1 (MCT1). MCT1 is a protein that plays a crucial role in the transportation of lactate, pyruvate, and other monocarboxylates across the plasma membrane. The inhibition of MCT1 by AZD-3965 has been shown to have potential therapeutic benefits in cancer treatment.
Mechanism of Action
3-(azepan-1-ylsulfonyl)-4-chloro-N,N-dimethylbenzamide inhibits MCT1, which is responsible for the transportation of lactate and other monocarboxylates across the plasma membrane. The inhibition of MCT1 by this compound results in the accumulation of lactate and other monocarboxylates within the cancer cells, which leads to a decrease in intracellular pH and the disruption of cellular metabolism. This disruption of cellular metabolism ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
The inhibition of MCT1 by this compound has been shown to have several biochemical and physiological effects. The accumulation of lactate and other monocarboxylates within the cancer cells leads to a decrease in intracellular pH, which disrupts cellular metabolism. This disruption of cellular metabolism ultimately leads to the death of cancer cells. Additionally, the inhibition of MCT1 by this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(azepan-1-ylsulfonyl)-4-chloro-N,N-dimethylbenzamide in lab experiments is its specificity for MCT1. The inhibition of MCT1 by this compound is highly specific, which reduces the risk of off-target effects. Additionally, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy, which makes it a promising candidate for combination therapy. One limitation of using this compound in lab experiments is its potential toxicity. The accumulation of lactate and other monocarboxylates within the cancer cells can lead to a decrease in intracellular pH, which can be toxic to normal cells.
Future Directions
There are several future directions for the research and development of 3-(azepan-1-ylsulfonyl)-4-chloro-N,N-dimethylbenzamide. One direction is the optimization of the dosing regimen for this compound. The optimal dosing regimen for this compound in combination therapy with chemotherapy and radiation therapy needs to be determined. Another direction is the identification of biomarkers that can predict the response to this compound. The identification of biomarkers can help in the selection of patients who are likely to benefit from this compound. Additionally, the development of novel MCT1 inhibitors with improved pharmacological properties is another future direction for research.
Synthesis Methods
The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N,N-dimethylbenzamide involves a series of chemical reactions that result in the formation of the final product. The synthesis method involves the reaction of 4-chloro-3-nitrobenzoic acid with 1-azepanamine to form 3-(azepan-1-ylsulfonyl)-4-chloro-nitrobenzene. The nitro group is then reduced to an amino group, and the resulting amine is acylated with N,N-dimethylcarbamoyl chloride to form this compound.
Scientific Research Applications
3-(azepan-1-ylsulfonyl)-4-chloro-N,N-dimethylbenzamide has been extensively studied for its potential therapeutic benefits in cancer treatment. MCT1 is upregulated in many cancer cells, and its inhibition by this compound has been shown to reduce the growth and proliferation of cancer cells. This compound has been tested in preclinical models of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. The results of these studies have shown that this compound can enhance the efficacy of chemotherapy and radiation therapy.
properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-17(2)15(19)12-7-8-13(16)14(11-12)22(20,21)18-9-5-3-4-6-10-18/h7-8,11H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIHRCNHWYRZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5159806.png)

![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5159817.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5159825.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5159831.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5159833.png)

![ethyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B5159838.png)

![4-[3-(1-pyrrolidinylsulfonyl)benzoyl]morpholine](/img/structure/B5159869.png)
![ethyl 7-cyclopropyl-1-methyl-3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5159873.png)
![N-(2-methyl-2-propen-1-yl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5159890.png)
![rel-(2R,3R)-3-{methyl[3-(3-methylphenoxy)propyl]amino}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5159900.png)